molecular formula C34H27N5O5S B11970848 (2E)-N-[3-[(4-Methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-3-(3-nitrophenyl)-2-propenamide

(2E)-N-[3-[(4-Methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-3-(3-nitrophenyl)-2-propenamide

Cat. No.: B11970848
M. Wt: 617.7 g/mol
InChI Key: YRAWSVOCISSXFZ-KNTRCKAVSA-N
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Description

(2E)-N-[3-[(4-Methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-3-(3-nitrophenyl)-2-propenamide is a complex organic compound with a unique structure that includes a pyrroloquinoxaline core, a sulfonyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-[(4-Methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-3-(3-nitrophenyl)-2-propenamide typically involves multi-step organic reactions. The starting materials often include 4-methylbenzenesulfonyl chloride, 2-phenylethylamine, and 3-nitrobenzaldehyde. The key steps in the synthesis may involve:

    Formation of the Pyrroloquinoxaline Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Sulfonyl Group: This step involves the reaction of the pyrroloquinoxaline intermediate with 4-methylbenzenesulfonyl chloride under basic conditions.

    Formation of the Propenamide Moiety: The final step involves the condensation of the sulfonylated pyrroloquinoxaline with 3-nitrobenzaldehyde under acidic or basic conditions to form the propenamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[3-[(4-Methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-3-(3-nitrophenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2E)-N-[3-[(4-Methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-3-(3-nitrophenyl)-2-propenamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and nitrophenyl groups may play a role in binding to these targets, while the pyrroloquinoxaline core could be involved in the modulation of biological activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-N-[3-[(4-Methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-3-(3-nitrophenyl)-2-propenamide can be compared with other pyrroloquinoxaline derivatives, such as:
    • (2E)-N-[3-[(4-Methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-3-(4-nitrophenyl)-2-propenamide
    • (2E)-N-[3-[(4-Methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-3-(2-nitrophenyl)-2-propenamide

Uniqueness

The unique combination of the sulfonyl, nitrophenyl, and pyrroloquinoxaline moieties in this compound gives it distinct chemical and biological properties that may not be present in other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C34H27N5O5S

Molecular Weight

617.7 g/mol

IUPAC Name

(E)-N-[3-(4-methylphenyl)sulfonyl-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-yl]-3-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C34H27N5O5S/c1-23-14-17-27(18-15-23)45(43,44)32-31-33(36-29-13-6-5-12-28(29)35-31)38(21-20-24-8-3-2-4-9-24)34(32)37-30(40)19-16-25-10-7-11-26(22-25)39(41)42/h2-19,22H,20-21H2,1H3,(H,37,40)/b19-16+

InChI Key

YRAWSVOCISSXFZ-KNTRCKAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCC5=CC=CC=C5)NC(=O)/C=C/C6=CC(=CC=C6)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCC5=CC=CC=C5)NC(=O)C=CC6=CC(=CC=C6)[N+](=O)[O-]

Origin of Product

United States

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